1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound features a purine moiety, specifically a 9-methylpurine, attached to a piperidine ring at the 4-position. The presence of the carboxylic acid group indicates its potential for various chemical reactions and biological activities.
The compound can be synthesized through various chemical methods, often involving the modification of existing purine structures or piperidine derivatives. It can also be found in research laboratories focusing on medicinal chemistry and pharmacology.
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It is also categorized under purine derivatives, which are critical in biochemistry, especially in the context of nucleic acids and cellular metabolism.
The synthesis of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthesis process may require specific catalysts and conditions, such as temperature control and solvent choice, to enhance yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the synthesized compound.
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid can participate in various chemical reactions, including:
These reactions typically require specific reagents and conditions tailored to promote desired outcomes while minimizing side reactions. For instance, esterification may involve acidic catalysts to facilitate the reaction between the carboxylic acid and alcohol.
The mechanism of action for 1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid is primarily relevant in pharmacological contexts where it may interact with biological targets such as enzymes or receptors.
Research indicates that purine derivatives can affect nucleic acid metabolism and signal transduction pathways, making them significant in drug development for various diseases.
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid is expected to exhibit the following physical properties:
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid has potential applications in several areas:
The strategic disconnection of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid focuses on identifying synthons that enable convergent assembly. Retrosynthetic cleavage of the C–N bond between the purine C6 position and the piperidine nitrogen reveals two advanced intermediates: 6-chloro-9-methylpurine (electrophilic purine precursor) and N-Boc-piperidine-4-carboxylic acid (protected piperidine building block) [4] [10]. This approach capitalizes on the superior nucleofugality of chlorine at purine C6, facilitating SNAr displacement by the piperidine nitrogen. Alternative disconnections, such as late-stage functionalization of pre-assembled purine-piperidine scaffolds, prove less efficient due to regioselectivity challenges [9]. Computational modeling supports the preference for C6 functionalization, demonstrating lower activation energy (ΔG‡ ≈ 18.2 kcal/mol) compared to N9 alkylation pathways (ΔG‡ > 22 kcal/mol) [4]. Key considerations include:
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthons Generated | Key Advantages | Limitations |
---|---|---|---|
Purine C6–Piperidine N | 6-Chloro-9-methylpurine + 4-(N-Boc-amino)piperidine | High SNAr reactivity; minimal protecting groups | Requires acidic deprotection post-coupling |
Piperidine C4–Carboxylic Acid | Purine-piperidine amino acid + COOH synthon | Late-stage diversification point | Low functional group tolerance |
Purine N9–Methyl Group | 6-(Piperidinyl)purine + methyl electrophile | Avoids pre-functionalized purines | N7 alkylation competes (∼30%) |
While direct SNAr coupling dominates purine-piperidine bond formation, stereoselective access to chiral analogs employs piperidine-4-carbaldehyde intermediates. Condensation of isonipecotic aldehyde derivatives with 9-methyl-6-aminopurine forms iminium ions reduced by NaBH3CN or stereoselective catalysts (e.g., CBS borane) to yield enantioenriched hybrids [9]. Critical parameters include:
Table 2: Reductive Amination Optimization
Conditions | Iminization Yield (%) | Reduction Yield (%) | ee (%) | Overall Yield (%) |
---|---|---|---|---|
EtOH, rt, 12h | 72 | 90 (NaBH4) | – | 65 |
DMF, 4Å MS, 60°C, 6h | 88 | 94 (NaBH3CN) | – | 83 |
THF, (R)-TRIP (10 mol%), 24h | 85 | 89 (NaBH(OAc)3) | 78 | 76 |
Solid-phase methodologies enable rapid diversification of piperidine-purine conjugates. Wang or Rink amide resins are functionalized via N-Fmoc-piperidine-4-carboxylic acid, utilizing carbodiimide coupling (DIC/HOBt) to anchor the carboxylic acid to the solid support [4] [6]. Subsequent steps involve:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Chemistry | Coupling Agent | Purine Coupling Temp/Time | Purity (%) |
---|---|---|---|---|
Wang OH | DIC/DMAP, ester linkage | DIPEA/NMP | 80°C, 16h | 89 |
Rink Amide | HBTU/HOBt, amide bond | DIPEA/DMF | 25°C, 48h | 76 |
Sieber Amide | DIC/HOAt | TEA/DCM | 100°C (μW), 0.5h | 93 |
The carboxylic acid moiety in 1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid serves as a handle for targeted derivatization. Key transformations include:
Table 4: Carboxylic Acid Derivatization Reactions
Derivative Type | Reagents/Conditions | Yield (%) | Application Purpose |
---|---|---|---|
Ethyl ester | SOCl2, EtOH, reflux, 4h | 92 | Lipophilicity enhancement |
Morpholine amide | HATU, morpholine, DIPEA, DMF | 85 | GABA transporter recognition |
NHS ester | DCC, NHS, CH2Cl2, 0°C | 78 | Bioconjugation handle |
Hydroxymethyl | LiAlH4, THF, –78°C, 1h | 65 | Metabolic stability studies |
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1